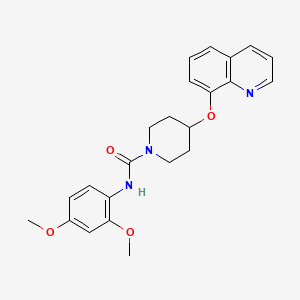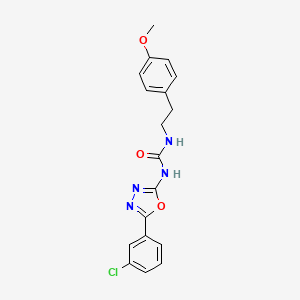
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound . It also seems to have a carboxylic acid group attached to the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline backbone, with various groups attached at the 2, 4, 6, and 8 positions . The exact structure would depend on the specific locations and orientations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, and the specific functional groups present would all influence its properties .Wissenschaftliche Forschungsanwendungen
-
Structural Studies of Tinuvin® P Analogs
- Field : Organic Chemistry
- Application : The compound 2-(2,4-Dimethylphenyl)-2H-benzotriazole, which is structurally similar to the one you mentioned, has been synthesized and studied for its structural properties .
- Method : The compound was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate . Its structure was studied by multinuclear NMR (1H-, 13C- and 15N-) in solution and in the solid state .
- Results : X-ray diffraction analysis showed that the molecule is non-planar, with a twisting angle between the benzotriazole ring and the phenyl group of 48.12(6)º .
-
Properties and Characteristics of Amine and Ester Formulations of 2,4-D
- Field : Agricultural Chemistry
- Application : While not directly related to your compound, the study of amine and ester formulations of 2,4-D (a systemic herbicide) might provide insights into the potential applications of similar compounds .
- Method : The acid of 2,4-D is reacted with an amine to form a salt, rendering the 2,4-D acid active ingredient water soluble .
- Results : The dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .
-
Synthesis of Thiophene Derivatives
- Field : Organic Chemistry
- Application : Thiophene-based analogs, which could potentially include compounds similar to the one you mentioned, have been studied for their potential as biologically active compounds .
- Method : The specific methods of synthesis vary widely depending on the specific thiophene derivative being synthesized .
- Results : These compounds have shown a variety of biological effects, indicating their potential for use in medicinal chemistry .
-
Preparation of 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine
- Field : Organic Chemistry
- Application : This compound, which has a similar structure to the one you mentioned, is prepared by reacting cyanuric chloride with m-xylene . It has been used as an insecticide and pesticide synergist .
- Method : The reaction is carried out at a temperature of 0°-110° C in the presence of a Lewis acid and at least one inert chlorinated aromatic solvent .
- Results : The final product is 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine, which has been found to be effective as an insecticide and pesticide synergist .
-
Amitraz Insecticide
- Field : Agricultural Chemistry
- Application : Amitraz, a compound with a similar structure, is a non-systemic acaricide and insecticide . It has been found to have an insect repellent effect, works as an insecticide and also as a pesticide synergist .
- Method : The effectiveness of Amitraz is traced back on alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system and inhibition of monoamine oxidases and prostaglandin synthesis .
- Results : It leads to overexcitation and consequently paralysis and death in insects. Because amitraz is less harmful to mammals, it is among many other purposes best known as an insecticide against mite- or tick-infestation of dogs .
-
Preparation of 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine
- Field : Organic Chemistry
- Application : This compound, which has a similar structure to the one you mentioned, is prepared by reacting cyanuric chloride with m-xylene . It has been used as an insecticide and pesticide synergist .
- Method : The reaction is carried out at a temperature of 0°-110° C in the presence of a Lewis acid and at least one inert chlorinated aromatic solvent .
- Results : The final product is 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine, which has been found to be effective as an insecticide and pesticide synergist .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGMBOAHSUGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)


![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)

![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)
